molecular formula C22H26N4O3 B11659382 Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate

Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate

Cat. No.: B11659382
M. Wt: 394.5 g/mol
InChI Key: RGLLZTKUTNWJGV-HAHDFKILSA-N
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Description

Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its biological activity, and a benzoate ester group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperazine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction processes. The benzoate ester group may also play a role in the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the benzylpiperazine moiety.

    4-Benzylpiperazine: Contains the benzylpiperazine group but lacks the ester functionality.

    Methyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of the benzylpiperazine moiety.

Uniqueness

Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate is unique due to the combination of the benzylpiperazine and benzoate ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 4-[(Z)-[[2-(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H26N4O3/c1-29-22(28)20-9-7-18(8-10-20)15-23-24-21(27)17-26-13-11-25(12-14-26)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,24,27)/b23-15-

InChI Key

RGLLZTKUTNWJGV-HAHDFKILSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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